molecular formula C16H12Cl2N4O B5459754 3,4-dichloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide

3,4-dichloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide

Cat. No.: B5459754
M. Wt: 347.2 g/mol
InChI Key: HSPJTPVLMSYOMR-UHFFFAOYSA-N
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Description

The compound “3,4-dichloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a 1,2,4-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the attachment of the benzamide group. The 1,2,4-triazole ring could potentially be synthesized from a reaction involving a 1,3-dipolar cycloaddition . The benzamide group could be formed through a reaction involving a carboxylic acid and an amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group and the 1,2,4-triazole ring. The benzamide group would likely contribute to the compound’s polarity, while the 1,2,4-triazole ring could potentially participate in aromatic stacking interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzamide group and the 1,2,4-triazole ring. The benzamide group could potentially undergo hydrolysis to yield a carboxylic acid and an amine . The 1,2,4-triazole ring could potentially participate in reactions involving its nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzamide group could contribute to the compound’s solubility in polar solvents . The 1,2,4-triazole ring could potentially contribute to the compound’s stability and resistance to oxidation .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing a benzamide group act by inhibiting certain enzymes . Similarly, compounds containing a 1,2,4-triazole ring often exhibit antifungal, antibacterial, and antitumor activities .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, particularly in the field of medicine. Given the known biological activities of compounds containing a benzamide group or a 1,2,4-triazole ring, this compound could potentially be developed as a new pharmaceutical drug .

Properties

IUPAC Name

3,4-dichloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O/c1-22-9-19-21-15(22)10-3-2-4-12(7-10)20-16(23)11-5-6-13(17)14(18)8-11/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPJTPVLMSYOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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